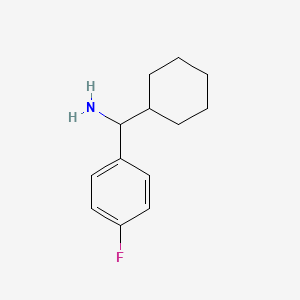
Cyclohexil(4-fluorofenil)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(4-fluorophenyl)methanamine is an organic compound with the molecular formula C13H18FN It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-fluorophenyl group
Aplicaciones Científicas De Investigación
Cyclohexyl(4-fluorophenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Cyclohexyl(4-fluorophenyl)methanamine is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is an important factor in its efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde to form cyclohexyl(4-fluorophenyl)methanol. This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield cyclohexyl(4-fluorophenyl)methanamine .
Industrial Production Methods
In an industrial setting, the production of cyclohexyl(4-fluorophenyl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl(4-fluorophenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of cyclohexyl(4-fluorophenyl)methanamine can yield cyclohexyl(4-fluorophenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Cyclohexyl(4-fluorophenyl)methanone.
Reduction: Cyclohexyl(4-fluorophenyl)methanol.
Substitution: Various substituted amines depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexyl(3-fluorophenyl)methanamine
- Cyclohexyl(4-chlorophenyl)methanamine
- Cyclohexyl(4-bromophenyl)methanamine
Uniqueness
Cyclohexyl(4-fluorophenyl)methanamine is unique due to the presence of the fluorine atom at the para position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents .
Propiedades
IUPAC Name |
cyclohexyl-(4-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13H,1-5,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCUPNFRMCKIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
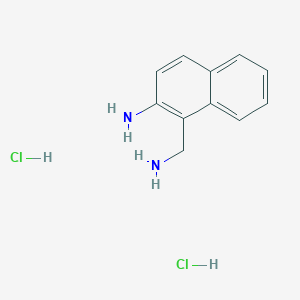
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
![benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2367193.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)
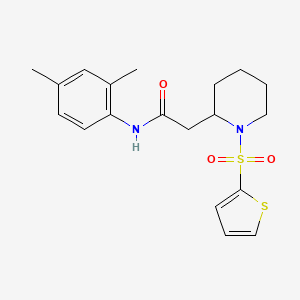
![4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2367196.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)
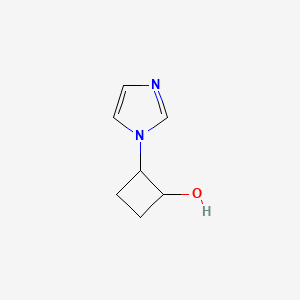
![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
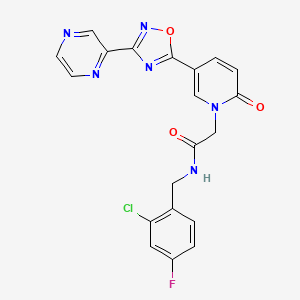
![methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2367213.png)
